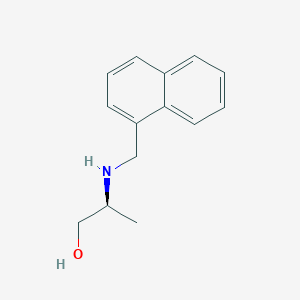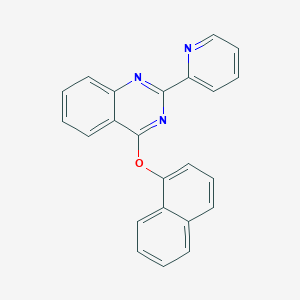![molecular formula C11H16N2O4 B7645247 1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid, commonly known as CPP, is a cyclic dipeptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology. CPP is a versatile molecule that can be synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
The mechanism of action of CPP is based on its ability to interact with cell membranes and facilitate the uptake of molecules into cells. CPP binds to cell surface receptors and is internalized via endocytosis. Once inside the cell, CPP escapes from the endosome and enters the cytoplasm. CPP can then interact with intracellular targets, such as enzymes and transcription factors, and modulate their activity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including the enhancement of cell membrane permeability, the induction of cell death, the modulation of immune responses, and the regulation of gene expression. These effects are dependent on the concentration of CPP and the specific cell type being studied.
Advantages and Limitations for Lab Experiments
The advantages of using CPP in lab experiments include its ability to enhance the delivery of molecules into cells, its versatility in terms of synthesis and modification, and its potential to improve the efficacy of existing drugs. The limitations of using CPP in lab experiments include the need for optimization of concentration and incubation time, the potential for cytotoxicity at high concentrations, and the potential for off-target effects.
Future Directions
The potential future directions for CPP research include the development of novel CPP analogs with improved properties, the optimization of CPP concentration and incubation time for specific cell types and applications, the evaluation of CPP in preclinical and clinical studies for drug delivery and gene therapy, and the exploration of CPP in other fields, such as nanotechnology and materials science.
In conclusion, CPP is a versatile molecule that has significant potential in various fields, including medicine, agriculture, and biotechnology. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications. The development of novel CPP analogs and the optimization of CPP concentration and incubation time for specific applications are essential for the further exploration of CPP's potential.
Synthesis Methods
CPP can be synthesized using various methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and microwave-assisted synthesis. The most commonly used method for CPP synthesis is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a resin-bound peptide chain. This method allows for the synthesis of highly pure and homogeneous CPP with high yields.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields. In medicine, CPP has been shown to enhance the delivery of therapeutic agents, such as peptides and proteins, across cell membranes and into cells. This property of CPP has significant implications for drug delivery and has the potential to improve the efficacy of existing drugs.
In agriculture, CPP has been shown to enhance plant growth and development, improve stress tolerance, and increase crop yields. This property of CPP has significant implications for sustainable agriculture and has the potential to improve food security.
In biotechnology, CPP has been used as a tool for the delivery of biomolecules, such as DNA and RNA, into cells. This property of CPP has significant implications for gene therapy and has the potential to improve the treatment of genetic diseases.
properties
IUPAC Name |
1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8-4-3-7(12-8)9(15)13-11(10(16)17)5-1-2-6-11/h7H,1-6H2,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLELKTWJSXLV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C(=O)O)NC(=O)[C@@H]2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![N-[(2R)-1-hydroxybutan-2-yl]-1H-indazole-5-carboxamide](/img/structure/B7645231.png)

![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)